molecular formula C9H14FNO2 B15305466 Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate

Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B15305466
M. Wt: 187.21 g/mol
InChI Key: ABPRINCJWZHMAD-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate is a bicyclic compound that features a fluorine atom and a nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method is the Dieckmann cyclization of a piperidine derivative, which forms the bicyclic core . The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the nitrogen-containing heterocycle play crucial roles in its binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate is unique due to the presence of the fluorine atom and the ester functional group, which confer distinct chemical and biological properties. These features enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .

Properties

Molecular Formula

C9H14FNO2

Molecular Weight

187.21 g/mol

IUPAC Name

methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate

InChI

InChI=1S/C9H14FNO2/c1-13-7(12)8-2-3-9(10,4-8)6-11-5-8/h11H,2-6H2,1H3

InChI Key

ABPRINCJWZHMAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)(CNC2)F

Origin of Product

United States

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